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Compound of Interest

Compound Name: Lometrexol

Cat. No.: B1675047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early clinical trial results for
Lometrexol, an antipurine antifolate agent. The document synthesizes publicly available data
on the drug's pharmacokinetics, safety profile, and preliminary efficacy. It is intended to serve
as a resource for researchers and professionals involved in the development of novel cancer
therapeutics.

Core Data Presentation

The following tables summarize the quantitative data extracted from early-phase clinical trials
of Lometrexol. These trials primarily focused on dose-escalation and the determination of the
maximum tolerated dose (MTD), often in conjunction with folic acid supplementation to mitigate

toxicity.

Table 1: Pharmacokinetic Parameters of Lometrexol in
Patients with Folic Acid Supplementation
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Parameter Value Study Population Citation

Plasma Half-Life (t¥2)

17 patients (32
tY2a 19 £ 7 min courses) in a Phase | [1][2]

study

17 patients (32
t23 256 £ 96 min courses) in a Phase | [1112]
study

17 patients (32
tY2y (where

1170 £ 435 min courses) in a Phase | [1]
measurable)
study
Plasma Protein ]
o 78 £ 3% 17 patients
Binding
Volume of Distribution )
4.7 - 15.8 L/Im? 17 patients
(vd)
Renal Elimination
o 56 + 17% of 19 patients (21
Within 6 hours o
administered dose courses)
o 85 £ 16% of 19 patients (21
Within 24 hours o
administered dose courses)

Table 2: Dose-Limiting Toxicities (DLTs) and Maximum
Tolerated Dose (MTD) in Phase | Trials
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Folic
. ) . Dose-
Dosing Acid/Folinic o Number of o
. . Limiting MTD . Citation
Regimen Acid o Patients
Toxicities
Rescue
Daily for 3 Cumulative
consecutive early
N 4 mg/m?/day
days, o stomatitis,
None initially (Total dose: 60
repeated delayed
12 mg/m2)
every 4 thrombocytop
weeks enia
Single dose .
Oral folinic
on day 1, ] 60 mg/m?
acid (15 mg )
repeated Anemia (when rescue 60
4x/day, days
every 4 on days 7-9)
3-5)
weeks
Not reached,
Weekly i.v. Daily oral Thrombocyto recommende
infusion for 8 folic acid (3 penia, d Phase Il 18
weeks mg/m2) mucositis dose

established

Table 3: Preliminary Efficacy in a Weekly Lometrexol

ith Eolic Acid Sunnl ion Stud

Tumor Type Response Number of Patients  Citation
Melanoma Partial Response 1
Melanoma Stable Disease 2
Renal Cell Carcinoma  Stable Disease 1

Note: Extensive Phase Il trial data with comprehensive efficacy results across various cancer

types are not widely available in the public domain based on the conducted literature search.
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Experimental Protocols

The following is a detailed methodology for a representative Phase | clinical trial of Lometrexol
administered with oral folic acid supplementation, synthesized from published study protocols.

Study Objective: To determine the maximum tolerated dose (MTD) and characterize the safety
profile and pharmacokinetics of Lometrexol administered intravenously on a weekly schedule
with daily oral folic acid supplementation in patients with advanced solid tumors.

Patient Population:

 Inclusion Criteria: Patients with histologically or cytologically confirmed advanced or
metastatic solid tumors for which standard therapy does not exist or has proven ineffective.
Age = 18 years. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
Adequate organ function (hematological, renal, and hepatic).

o Exclusion Criteria: Prior treatment with Lometrexol. Major surgery within 4 weeks prior to
study entry. Active uncontrolled infection. Symptomatic central nervous system (CNS)

metastases.
Treatment Plan:

» Folic Acid Supplementation: Patients received daily oral folic acid (e.g., 3 mg/m?) starting 7
days prior to the first Lometrexol administration and continuing for 7 days after the last

dose.

o Lometrexol Administration: Lometrexol was administered as a short intravenous infusion
(e.g., <2 minutes) weekly for 8 weeks. Dose escalation proceeded in cohorts of 3-6 patients

at predefined dose levels.

o Dose Escalation: A standard 3+3 dose escalation design was typically employed. Dose
levels of Lometrexol were escalated in subsequent cohorts of patients until dose-limiting
toxicities were observed.

Assessments:
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o Safety and Toxicity: Patients were monitored for adverse events at each visit. Toxicities were
graded according to the National Cancer Institute Common Terminology Criteria for Adverse
Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol, often
including severe myelosuppression (thrombocytopenia, neutropenia) and mucositis.

o Pharmacokinetics: Plasma samples were collected at predefined time points after
Lometrexol administration to determine pharmacokinetic parameters such as Cmax, AUC,
half-life, and clearance.

e Tumor Response: Tumor assessments were performed at baseline and at specified intervals
(e.g., every 8 weeks) using standard imaging techniques and Response Evaluation Criteria
in Solid Tumors (RECIST).

Signaling Pathways and Experimental Workflows
Signaling Pathway of Lometrexol's Mechanism of Action

Lometrexol is an antifolate that specifically inhibits glycinamide ribonucleotide
formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This
inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA
synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly proliferating cancer
cells.

De Novo Purine Synthesis Pathway
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Lometrexol inhibits GARFT, blocking a key step in purine synthesis.

Click to download full resolution via product page

Caption: Lometrexol's inhibition of GARFT in the de novo purine synthesis pathway.
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Experimental Workflow of a Lometrexol Phase | Clinical
Trial

The following diagram illustrates a typical workflow for a Phase | clinical trial of Lometrexol,

from patient recruitment to data analysis.
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Patient Screening and Enrollment
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Workflow of a Phase I dose-escalation trial of Lometrexol.

Click to download full resolution via product page

Caption: A representative workflow for a Phase | clinical trial of Lometrexol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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